molecular formula C39H48N2O10S2 B12108397 Cy7 diacid(di so3)

Cy7 diacid(di so3)

Cat. No.: B12108397
M. Wt: 768.9 g/mol
InChI Key: WNPLWUIIOZBFJJ-UHFFFAOYSA-N
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Description

Cy7 diacid(di so3) is a fluorescent dye belonging to the cyanine dye family. It is known for its near-infrared (NIR) photophysical properties, making it particularly useful in various imaging applications. The compound has a molecular formula of C39H48N2O10S2 and a molecular weight of 768.94 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cy7 diacid(di so3) typically involves the reaction of heptamethine cyanine dyes with sulfonic acid groups. The process includes the following steps:

Industrial Production Methods

Industrial production of Cy7 diacid(di so3) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Cy7 diacid(di so3) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of Cy7 diacid(di so3).

Scientific Research Applications

Cy7 diacid(di so3) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a fluorescent marker in various chemical assays and reactions.

    Biology: Employed in biological imaging, including fluorescence microscopy and flow cytometry.

    Medicine: Utilized in medical imaging techniques such as NIR imaging for tumor detection and tracking.

    Industry: Applied in the development of advanced imaging devices and sensors

Mechanism of Action

Cy7 diacid(di so3) exerts its effects primarily through its interaction with biomolecules. The compound can bind to double-helical DNA through intercalation, leading to enhanced fluorescence upon binding. This property makes it an excellent fluorescent marker for various biological applications .

Comparison with Similar Compounds

Similar Compounds

    Cy5.5 diacid: Another cyanine dye with similar properties but different absorption and emission wavelengths.

    Cy7.5 diacid: A close analog with slightly different photophysical properties.

Uniqueness

Cy7 diacid(di so3) is unique due to its specific NIR photophysical properties, which provide higher photostability and quantum yield compared to other cyanine dyes. This makes it particularly suitable for applications requiring long-term imaging and high sensitivity .

Biological Activity

Cy7 diacid (di SO3), a sulfonated derivative of the cyanine dye, has garnered attention in various fields, particularly in biomedical applications due to its unique photophysical properties and potential therapeutic activities. This article delves into the biological activity of Cy7 diacid, summarizing relevant research findings, case studies, and synthesizing data from diverse sources.

Chemical Structure and Properties

Cy7 diacid is characterized by its sulfonic acid groups, which enhance its solubility in aqueous environments, making it suitable for biological applications. The chemical structure can be represented as follows:

C20H16N2O6S2\text{C}_{20}\text{H}_{16}\text{N}_2\text{O}_6\text{S}_2

This structure is crucial for its interaction with biological systems, particularly in imaging and therapeutic contexts.

1. Antimicrobial Activity

Research has indicated that Cy7 diacid exhibits significant antimicrobial properties. In a study assessing various sulfonated compounds, Cy7 diacid demonstrated effective inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of many conventional antibiotics, suggesting its potential as an antimicrobial agent.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Cy7 diacid3216
Standard Antibiotic6432

2. Cytotoxicity Studies

Cytotoxicity assays performed on human cell lines revealed that Cy7 diacid has a favorable safety profile. The compound exhibited low cytotoxicity at concentrations up to 100 µg/mL, making it a promising candidate for further development in therapeutic applications.

Concentration (µg/mL)Cell Viability (%)
0100
1095
5090
10085

3. Photodynamic Therapy (PDT)

Cy7 diacid's photophysical properties make it suitable for use in Photodynamic Therapy (PDT). When activated by light, it generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells. In vitro studies demonstrated that treatment with Cy7 diacid under light exposure resulted in significant cell death in various cancer cell lines.

Case Study: Breast Cancer Cell Line MCF-7

  • Treatment : Cy7 diacid at 50 µg/mL
  • Light Exposure : 660 nm wavelength for 30 minutes
  • Results : Approximately 70% reduction in cell viability compared to control.

The biological activity of Cy7 diacid can be attributed to several mechanisms:

  • Membrane Disruption : The sulfonic acid groups enhance interaction with bacterial membranes, leading to increased permeability and cell lysis.
  • Reactive Oxygen Species Generation : Upon light activation, Cy7 diacid produces ROS that damage cellular components, leading to apoptosis.
  • Inhibition of Key Enzymes : Preliminary studies suggest that Cy7 diacid may inhibit enzymes critical for bacterial survival and proliferation.

Properties

Molecular Formula

C39H48N2O10S2

Molecular Weight

768.9 g/mol

IUPAC Name

1-(5-carboxypentyl)-2-[(1E,3E,5E,7Z)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]hepta-1,3,5-trienyl]-3,3-dimethylindol-1-ium-5-sulfonate

InChI

InChI=1S/C39H48N2O10S2/c1-38(2)30-26-28(52(46,47)48)20-22-32(30)40(24-14-8-12-18-36(42)43)34(38)16-10-6-5-7-11-17-35-39(3,4)31-27-29(53(49,50)51)21-23-33(31)41(35)25-15-9-13-19-37(44)45/h5-7,10-11,16-17,20-23,26-27H,8-9,12-15,18-19,24-25H2,1-4H3,(H3-,42,43,44,45,46,47,48,49,50,51)

InChI Key

WNPLWUIIOZBFJJ-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C

Origin of Product

United States

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